molecular formula C14H15NO4 B8426845 Ethyl 3-(4-hydroxyphenyl)-3-(isoxazol-3-yl)propanoate

Ethyl 3-(4-hydroxyphenyl)-3-(isoxazol-3-yl)propanoate

Cat. No.: B8426845
M. Wt: 261.27 g/mol
InChI Key: PNXHMZQBNORSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-hydroxyphenyl)-3-(isoxazol-3-yl)propanoate is a useful research compound. Its molecular formula is C14H15NO4 and its molecular weight is 261.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl 3-(4-hydroxyphenyl)-3-(1,2-oxazol-3-yl)propanoate

InChI

InChI=1S/C14H15NO4/c1-2-18-14(17)9-12(13-7-8-19-15-13)10-3-5-11(16)6-4-10/h3-8,12,16H,2,9H2,1H3

InChI Key

PNXHMZQBNORSAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)O)C2=NOC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

TFA (10 mL) was added to 76.4 (940 mg) in DCM (10 mL). The mixture was stirred at room temperature for 1.5 hours. TFA and DCM were removed under vacuum, and the residue was treated with EtOH (50 mL). The insoluble solid was removed by filtration. To the filtrate was added concentrated sulfuric acid (2 drops). The mixture was stirred at 80° C. overnight. After concentration, the crude product was purified by flash chromatography to give 76.5 (410 mg). MS ESI (pos.) m/e: 262 (M+H). 1HNMR (CDCl3) δ 8.29 (d, 1H), 7.12 (d, 2H), 6.76 (d, 2H), 6.10 (d, 1H), 4.56 (t, 1H), 4.10(q, 2H), 3.27 (dd, 1H), 2.97 (dd, 1H), 1.19 (t, 3H). The racemic compound 76.5 was separated into two enantiomers 76.6 and 76.7 using chiral preparative AD-H column (8% IPA/92% hexanes). The stereochemistry of 76.6 and 76.7 was assigned arbitrarily.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
76.4
Quantity
940 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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